1H-Pyrrole-2-carbothioamide
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Overview
Description
1H-Pyrrole-2-carbothioamide is a heterocyclic organic compound with the molecular formula C5H6N2S It is characterized by a pyrrole ring substituted with a carbothioamide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of ethoxycarbonylpyrrole-2-thiocarboxamide with sodium hydroxide, which yields the desired compound . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to facilitate the synthesis of N-substituted pyrroles under mild conditions .
Chemical Reactions Analysis
1H-Pyrrole-2-carbothioamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Copper(II) catalysts and air.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
1H-Pyrrole-2-carbothioamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, forming complexes with metal ions such as nickel(II), which can then participate in various biochemical processes . The compound’s structure allows it to engage in hydrogen bonding and other interactions that influence its biological activity.
Comparison with Similar Compounds
1H-Pyrrole-2-carbothioamide can be compared with other similar compounds, such as:
Pyrrole-2-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
Pyrrole-2-carboxaldehyde: Contains an aldehyde group at the second position.
N,N’-Dicyclohexyldithiooxamide: A related compound with dithiooxamide groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a carbothioamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1H-pyrrole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-5(8)4-2-1-3-7-4/h1-3,7H,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEMJZMJDZLKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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